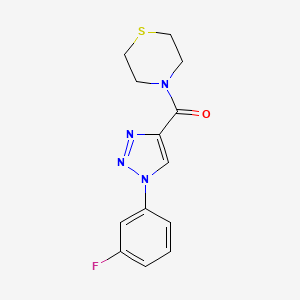

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone

Description

The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone features a 1,2,3-triazole core substituted at position 1 with a 3-fluorophenyl group and at position 4 with a thiomorpholino methanone moiety. The thiomorpholino group is a six-membered heterocycle containing one sulfur and three nitrogen atoms, distinguishing it from the oxygen-containing morpholino group. This structural framework is significant due to the pharmacological relevance of triazoles, which are known for their metabolic stability and ability to participate in hydrogen bonding .

Properties

Molecular Formula |

C13H13FN4OS |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

[1-(3-fluorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C13H13FN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 |

InChI Key |

IEUFHEOXPYELTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl]Thiomorpholine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, catalyzed by copper(I) ions.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Thiomorpholine Ring: The final step involves the acylation of the triazole ring with thiomorpholine, using reagents such as acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl]Thiomorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, copper(I) ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl]Thiomorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbonyl]Thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The thiomorpholine ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Halogen Substitution

- 3-Fluorophenyl vs. 3-Chlorophenyl: The compound C12112 (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone () replaces fluorine with chlorine.

- 3-Chloro-4-fluorophenyl: A derivative in , 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl, introduces dual halogenation, which could improve metabolic stability and lipophilicity compared to mono-halogenated analogs.

Extended Aromatic Systems

- Quinoline Derivatives: Compounds like 8-[1-(3-hydroxyphenyl)-1H-1,2,3-triazol-4-yl]-2-morpholinoquinolin-4(1H)-one () incorporate a quinoline scaffold. The planar aromatic system enhances π-π stacking interactions, which are critical for targeting enzymes or receptors with hydrophobic pockets.

Heterocyclic Modifications: Morpholino vs. Thiomorpholino

- Morpholino Methanone Derivatives: The compound {5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone () substitutes sulfur with oxygen in the heterocycle. The morpholino group’s higher electronegativity may reduce lipophilicity compared to thiomorpholino, affecting membrane permeability and bioavailability.

- Thiomorpholino Advantages: Sulfur’s lower electronegativity and larger atomic radius in thiomorpholino could enhance hydrophobic interactions and improve binding to cysteine-rich targets.

Functional Group Additions

- Trifluoromethyl Groups: Derivatives such as 4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone () include trifluoromethyl groups, which are known to enhance metabolic stability and electron-withdrawing effects.

Structural and Crystallographic Insights

- Morpholino Derivatives: Crystallographic data for {5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone () reveals bond angles (e.g., N–C–C = 118.7°) and torsional parameters critical for molecular conformation .

- Thiomorpholino vs. Morpholino: The sulfur atom in thiomorpholino increases bond lengths (C–S ≈ 1.81 Å vs.

Implications for Drug Discovery

- Triazole-Pharmacophore Synergy : The 1,2,3-triazole core’s rigidity and hydrogen-bonding capacity make it a versatile scaffold for kinase inhibitors or antimicrobial agents .

- Thiomorpholino’s Role: Enhanced lipophilicity from sulfur may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.